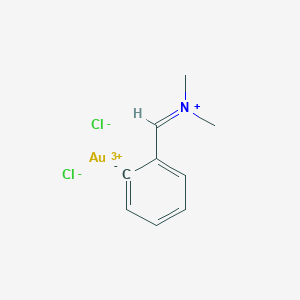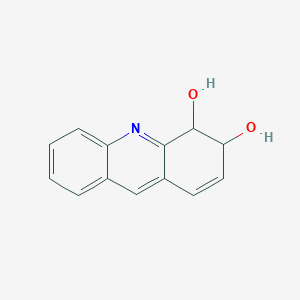![molecular formula C16H14Cl2O8-2 B14351006 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate CAS No. 93460-98-1](/img/structure/B14351006.png)
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is an organic compound characterized by its benzene ring substituted with two ester groups, each containing a 3-chloropropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 3-chloropropanol.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biological Studies: Investigated for its potential as a building block in the design of bioactive molecules or drug candidates.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is derived.
4,5-Bis[(2-chloroethoxy)carbonyl]benzene-1,2-dicarboxylate: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.
4,5-Bis[(3-bromopropoxy)carbonyl]benzene-1,2-dicarboxylate: A bromine-substituted analog.
Uniqueness
This compound is unique due to the presence of 3-chloropropoxy groups, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
93460-98-1 |
|---|---|
Molecular Formula |
C16H14Cl2O8-2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
4,5-bis(3-chloropropoxycarbonyl)phthalate |
InChI |
InChI=1S/C16H16Cl2O8/c17-3-1-5-25-15(23)11-7-9(13(19)20)10(14(21)22)8-12(11)16(24)26-6-2-4-18/h7-8H,1-6H2,(H,19,20)(H,21,22)/p-2 |
InChI Key |
PWEICUZEXDJKBQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)OCCCCl)C(=O)OCCCCl)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
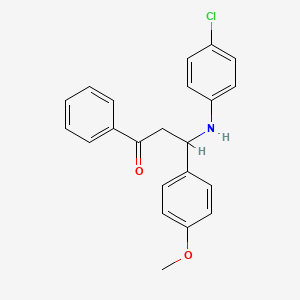
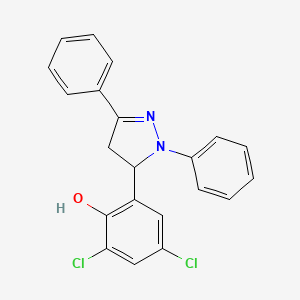
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
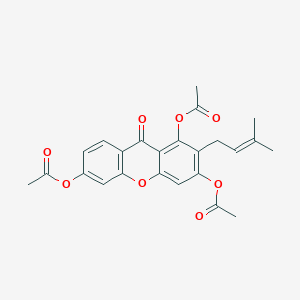
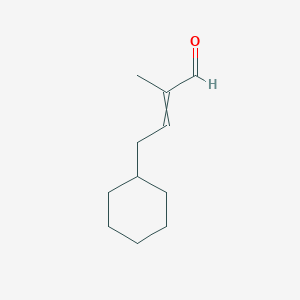
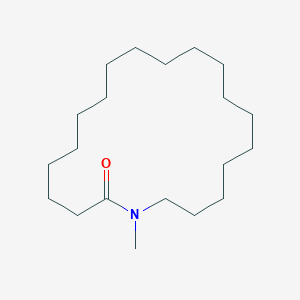
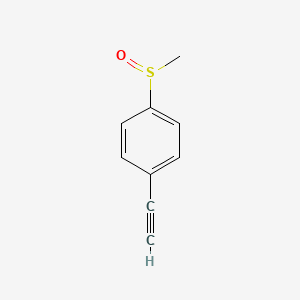
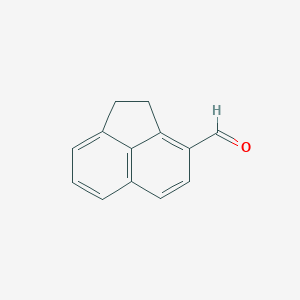
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
